molecular formula C15H24O3 B12844782 4-Hepten-3-one, 2-[(2S,5R)-5-ethenyltetrahydro-5-methyl-2-furanyl]-6-hydroxy-6-methyl-, (2R,4E)-

4-Hepten-3-one, 2-[(2S,5R)-5-ethenyltetrahydro-5-methyl-2-furanyl]-6-hydroxy-6-methyl-, (2R,4E)-

Cat. No.: B12844782
M. Wt: 252.35 g/mol
InChI Key: WQUKMIHCFQFPQG-LEMVAQLRSA-N
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Description

4-Hepten-3-one, 2-[(2S,5R)-5-ethenyltetrahydro-5-methyl-2-furanyl]-6-hydroxy-6-methyl-, (2R,4E)- is a complex organic compound with a unique structure that includes a heptenone backbone and a substituted tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hepten-3-one, 2-[(2S,5R)-5-ethenyltetrahydro-5-methyl-2-furanyl]-6-hydroxy-6-methyl-, (2R,4E)- typically involves multiple steps, including the formation of the heptenone backbone and the introduction of the substituted tetrahydrofuran ring. Common synthetic routes may include:

    Aldol Condensation: This reaction can be used to form the heptenone backbone by condensing an aldehyde with a ketone under basic conditions.

    Cyclization: The formation of the tetrahydrofuran ring can be achieved through intramolecular cyclization reactions, often using acid or base catalysts.

    Functional Group Modifications: Introduction of the hydroxy and methyl groups can be done through selective reduction and alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Hepten-3-one, 2-[(2S,5R)-5-ethenyltetrahydro-5-methyl-2-furanyl]-6-hydroxy-6-methyl-, (2R,4E)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Catalysts: Acidic or basic catalysts such as sulfuric acid (H2SO4) or sodium hydroxide (NaOH) are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-Hepten-3-one, 2-[(2S,5R)-5-ethenyltetrahydro-5-methyl-2-furanyl]-6-hydroxy-6-methyl-, (2R,4E)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may have potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It can be used in the production of fine chemicals, fragrances, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Hepten-3-one, 2-[(2S,5R)-5-ethenyltetrahydro-5-methyl-2-furanyl]-6-hydroxy-6-methyl-, (2R,4E)- involves its interaction with specific molecular targets and pathways The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects

Comparison with Similar Compounds

Similar Compounds

    4-Hepten-3-one: A simpler analog without the substituted tetrahydrofuran ring.

    2-Furanyl Ketones: Compounds with similar tetrahydrofuran structures but different substituents.

    Hydroxy Ketones: Compounds with hydroxy groups attached to the ketone backbone.

Uniqueness

The uniqueness of 4-Hepten-3-one, 2-[(2S,5R)-5-ethenyltetrahydro-5-methyl-2-furanyl]-6-hydroxy-6-methyl-, (2R,4E)- lies in its complex structure, which combines multiple functional groups and a substituted tetrahydrofuran ring

Properties

Molecular Formula

C15H24O3

Molecular Weight

252.35 g/mol

IUPAC Name

(E,2R)-2-[(2S,5R)-5-ethenyl-5-methyloxolan-2-yl]-6-hydroxy-6-methylhept-4-en-3-one

InChI

InChI=1S/C15H24O3/c1-6-15(5)10-8-13(18-15)11(2)12(16)7-9-14(3,4)17/h6-7,9,11,13,17H,1,8,10H2,2-5H3/b9-7+/t11-,13-,15-/m0/s1

InChI Key

WQUKMIHCFQFPQG-LEMVAQLRSA-N

Isomeric SMILES

C[C@H]([C@@H]1CC[C@](O1)(C)C=C)C(=O)/C=C/C(C)(C)O

Canonical SMILES

CC(C1CCC(O1)(C)C=C)C(=O)C=CC(C)(C)O

Origin of Product

United States

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